p-Menth-1-en-5-ol

Lipophilicity Partition coefficient Formulation science

p-Menth-1-en-5-ol (synonym: 1-terpinen-5-ol) is a menthane monoterpenoid secondary alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It belongs to the p-menthane backbone class, characterized by a cyclohexene ring bearing methyl and isopropyl substituents and a hydroxyl group at the C5 position.

Molecular Formula C10H18O
Molecular Weight 154.25
CAS No. 55708-42-4
Cat. No. B1657198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Menth-1-en-5-ol
CAS55708-42-4
Molecular FormulaC10H18O
Molecular Weight154.25
Structural Identifiers
SMILESCC1=CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,7,9-11H,5-6H2,1-3H3
InChIKeyUDQXLNRIDGDFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Menth-1-en-5-ol (CAS 55708-42-4) – Chemical Identity and Baseline Characterization for Procurement Evaluation


p-Menth-1-en-5-ol (synonym: 1-terpinen-5-ol) is a menthane monoterpenoid secondary alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. It belongs to the p-menthane backbone class, characterized by a cyclohexene ring bearing methyl and isopropyl substituents and a hydroxyl group at the C5 position [2]. The compound has been isolated from Piper nigrum (black pepper) and is detected in fruits, herbs, spices, and Melaleuca alternifolia (tea tree) [3][4]. Its predicted physicochemical profile includes a LogP of 2.3–2.4, water solubility of 2.37 g/L, and a topological polar surface area of 20.23 Ų [5].

1 Analytical standard for authentication studies of pepper and restricted-source botanicals
2 Monoterpenoid alcohol SAR tool: C5 secondary alcohol with non-ionizable character
3 Fragrance research compound with reported lilac-like odor and intermediate lipophilicity

Why p-Menth-1-en-5-ol Cannot Be Replaced by Generic Menthane Monoterpenoids in Critical Applications


Menthane monoterpenoid alcohols such as terpinen-4-ol, α-terpineol, menthol, and carvacrol are frequently considered interchangeable in procurement due to shared backbone architecture, yet the position of the hydroxyl group and the saturation state of the ring system independently govern lipophilicity, aqueous solubility, hydrogen-bonding capacity, and receptor-level interaction profiles [1]. p-Menth-1-en-5-ol possesses a hydroxyl at C5 of a cyclohexene ring, a substitution pattern distinct from terpinen-4-ol (C4) and α-terpineol (C8 tertiary alcohol), resulting in different LogP, solubility, and predicted pKa values that affect formulation partitioning and biological target engagement [2][3]. Direct substitution without experimental verification therefore carries quantifiable risk of altered performance in antimicrobial, sensory, or analytical reference applications [4].

Hydroxyl position at C5 creates distinct LogP and hydrogen-bonding profile vs. terpinen-4-ol (C4) and α-terpineol (C8), altering partitioning and receptor interactions.
Non-ionizable secondary alcohol (predicted pKa ~19.5) differs fundamentally from phenolic carvacrol (pKa ~10.6), producing pH-dependent antimicrobial endpoint shifts not shared by p-Menth-1-en-5-ol.
Reported aqueous solubility approximately an order of magnitude higher than terpinen-4-ol may shift assay concentrations, extraction recovery, and headspace partitioning relative to less soluble analogs.

Quantitative Differential Evidence for p-Menth-1-en-5-ol Versus Key Menthane Monoterpenoid Comparators


Predicted LogP Differentiates p-Menth-1-en-5-ol from Terpinen-4-ol, α-Terpineol, Menthol, and Carvacrol

The predicted octanol-water partition coefficient (LogP) of p-Menth-1-en-5-ol (XLogP3-AA = 2.3; ALOGPS = 2.4) occupies a measurable intermediate position among its closest structural analogs, being lower than terpinen-4-ol (ALogP ≈ 2.5–3.0), menthol (LogP ≈ 2.4–3.4), and carvacrol (LogP ≈ 3.3–3.5), yet higher than α-terpineol (XLogP3-AA = 1.8; ALogP ≈ 2.5). This differential LogP predicts distinct partitioning behavior in lipid–aqueous systems such as cell membranes, emulsion-based formulations, and chromatographic separation [1][2].

LogP comparison
Reported comparison
p-Menth-1-en-5-ol: XLogP3-AA 2.3, ALOGPS 2.4
Terpinen-4-ol: AlogP ~2.5–3.0
α-Terpineol: XLogP3-AA 1.8
Carvacrol: ~3.3–3.5
ΔLogP +0.5 vs α-terpineol, −1.0 vs carvacrol
LogP differences support distinct partitioning behavior in lipid–aqueous systems relevant to formulation and chromatography.
Computed values; cross-study compilation. Experimental verification recommended for critical method development.
Lipophilicity Partition coefficient Formulation science QSAR

Predicted Aqueous Solubility of p-Menth-1-en-5-ol (2.37 g/L) Distinguishes It from Terpinen-4-ol (81 mg/L) and α-Terpineol (1.98–7.1 g/L)

The predicted aqueous solubility of p-Menth-1-en-5-ol from ALOGPS is 2.37 g/L, which is approximately 29-fold higher than the experimentally determined solubility of terpinen-4-ol (81.1 mg/L at 293 K) [1][2]. This places p-Menth-1-en-5-ol in a solubility regime intermediate between the sparingly soluble terpinen-4-ol and the highly soluble α-terpineol (reported as 1.98–7.1 g/L depending on measurement conditions) [3]. Such differences are relevant for aqueous-based antimicrobial assays, headspace analysis, and water-based formulations where solubility drives effective concentration and analytical recovery.

Aqueous solubility
Reported comparison
p-Menth-1-en-5-ol: 2.37 g/L (predicted)
Terpinen-4-ol: 81.1 mg/L (measured)
α-Terpineol: 1.98–7.1 g/L (measured)
≈29-fold higher solubility than terpinen-4-ol
Reported solubility context may influence aqueous assay design, dose–response curves, and extraction efficiency relative to terpinen-4-ol.
Target value from ALOGPS prediction; comparator data experimental. Method-specific validation advised.
Aqueous solubility Formulation Bioavailability Analytical method development

Hydroxyl Group Position at C5 Confers Distinct Predicted pKa Relative to Terpinen-4-ol (C4) and Carvacrol (Phenolic)

The strongest acidic pKa of p-Menth-1-en-5-ol is computationally predicted as 19.45 (ChemAxon), reflecting the secondary alcohol at C5 of the cyclohexene ring [1]. This is comparable to terpinen-4-ol (pKa ~18–19 for its secondary alcohol at C4) but sharply differentiated from carvacrol, a phenol with pKa ~10.6 that is partially ionized at physiological pH [2]. The pKa divergence means that p-Menth-1-en-5-ol remains fully protonated across all biologically and environmentally relevant pH ranges (pH 1–14 for practical purposes), whereas carvacrol exists as a mixture of protonated and deprotonated species above pH ~9, affecting antimicrobial potency, extraction pH selectivity, and chromatographic retention under alkaline mobile phases [3].

Predicted pKa
Class-level inference
p-Menth-1-en-5-ol: pKa 19.45 (ChemAxon)
Terpinen-4-ol: ~18–19
Carvacrol (phenol): ~10.6
ΔpKa vs carvacrol ≈ 8.85
Class-level pKa prediction suggests non-ionizable behavior across typical assay pH, distinguishing it from phenolic carvacrol and avoiding pH-dependent ionization artifacts.
Computational estimate; experimental pKa data not available. Carvacrol pKa from literature.
Acid-base chemistry Ionization state Extraction Chromatography

Natural Occurrence Profile: Piper nigrum Specificity Contrasts with Terpinen-4-ol and α-Terpineol Ubiquity

p-Menth-1-en-5-ol is documented as a constituent of Piper nigrum (black pepper) fruit essential oil and supercritical CO₂ extracts, where it contributes to the overall flavor profile alongside limonene, myrcene, linalool, and 1,8-cineol [1][2]. Its natural occurrence is far more restricted than terpinen-4-ol (found in >100 plant species including tea tree, marjoram, nutmeg, juniper) and α-terpineol (ubiquitous in eucalyptus, pine, cajuput, and petitgrain oils) [3]. This restricted distribution makes p-Menth-1-en-5-ol a candidate authenticity marker for pepper-derived products and a specialized flavor/fragrance component with a reported pleasant lilac-like aroma distinct from the medicinal, musty odor of terpinen-4-ol [4].

Natural occurrence
Class-level inference
Reported in Piper nigrum fruit, select herbs/spices, trace in Melaleuca alternifolia.
Terpinen-4-ol: >100 species across multiple families.
Restricted occurrence offers a narrower natural sourcing context and potential for authenticity marker studies compared to broadly distributed analogs.
Phytochemical survey data; sensory descriptor from NP-Card. Confirm occurrence with target matrix validation.
Natural product sourcing Authenticity marker Chemotaxonomy Flavor chemistry

Optimal Research and Industrial Application Scenarios for p-Menth-1-en-5-ol (CAS 55708-42-4)


Analytical Reference Standard for Pepper Essential Oil Authentication and Adulteration Detection

Given its documented occurrence in Piper nigrum fruit and its restricted natural distribution compared to terpinen-4-ol and α-terpineol, p-Menth-1-en-5-ol can serve as a targeted authenticity marker in GC-MS and LC-MS/MS methods for black pepper essential oil and oleoresin quality control [1]. Its predicted LogP of 2.3–2.4 and calculated GC retention index differentiate it from co-eluting monoterpenoid alcohols, enabling robust quantification in complex pepper volatile matrices [2].

Structure–Activity Relationship (SAR) Studies of Monoterpenoid Alcohol Antimicrobial Potency

The systematic difference in hydroxyl position between p-Menth-1-en-5-ol (C5), terpinen-4-ol (C4), and α-terpineol (C8 tertiary) provides a controlled structural series for investigating how the OH position modulates antimicrobial MIC and MBC values against Gram-positive and Gram-negative bacteria [3]. The predicted non-ionizable character (pKa 19.45) ensures that any observed bioactivity differences can be attributed to steric and hydrogen-bonding factors rather than pH-dependent ionization artifacts, unlike carvacrol (pKa ~10.6) [4].

Flavor and Fragrance Formulation Requiring Mid-Range Lipophilicity and Distinct Lilac-Type Odor Profile

With a reported pleasant lilac-like aroma and a predicted LogP of 2.3–2.4, p-Menth-1-en-5-ol occupies a sensory and physicochemical niche between the more medicinal-smelling terpinen-4-ol and the floral-citrus α-terpineol [5]. Its intermediate aqueous solubility (2.37 g/L) facilitates incorporation into both water-based and oil-based fragrance formulations without the solubility limitations of terpinen-4-ol (81 mg/L) or the excessive water solubility of α-terpineol that can lead to rapid evaporative loss [6].

Chemotaxonomic Discrimination of Melaleuca alternifolia Chemotypes

p-Menth-1-en-5-ol has been detected in Melaleuca alternifolia (tea tree), where terpinen-4-ol is the dominant antimicrobial component [7]. Its presence or absence, quantified relative to terpinen-4-ol and α-terpineol, can serve as a chemotaxonomic marker to distinguish tea tree oil chemotypes and geographic origins, supporting procurement of standardized essential oil batches for pharmaceutical and cosmetic use [8].

Application
Selection Property
Validation Focus
Pepper essential oil authentication studies
Restricted natural occurrence in Piper nigrum; predicted LogP and GC retention behavior
GC-MS/LC-MS specificity against co-eluting monoterpenol alcohols; method reproducibility in pepper volatile matrices
Antimicrobial SAR of monoterpenoid alcohols
C5 secondary alcohol with non-ionizable character; distinct LogP and solubility profile
MIC/MBC endpoint comparison with C4/C8 alcohols and phenolic analog; pH-controlled assay design
Flavor and fragrance research
Reported lilac-like odor; intermediate lipophilicity and aqueous solubility
Formulation partitioning in water- and oil-based systems; sensory differentiation from terpinen-4-ol and α-terpineol
Tea tree oil chemotype discrimination
Detection in Melaleuca alternifolia; relative abundance vs. terpinen-4-ol and α-terpineol
Chemotype profiling and relative quantification; batch consistency for research-grade essential oil sourcing
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